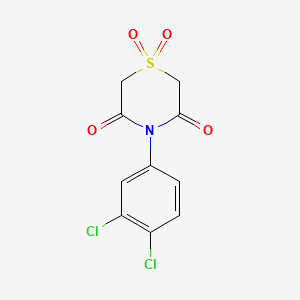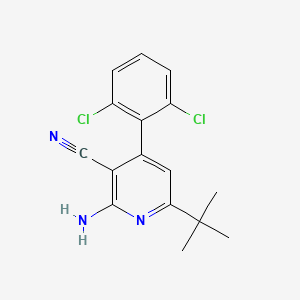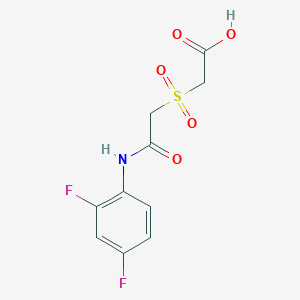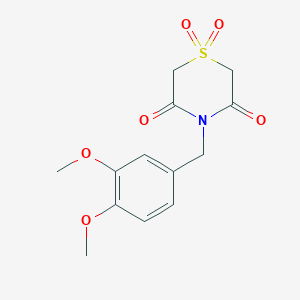
1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione
説明
1-(2,4-Dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (also known as DIP or DIP-CD) is a synthetic compound with a wide range of applications across scientific research. It has been studied for its ability to act as an inhibitor of several enzymes, including protein kinase C and tyrosine kinase. DIP-CD has been used in a number of laboratory experiments to study the biochemical and physiological effects of various compounds and drugs.
科学的研究の応用
Molecular and Crystal Structure Analysis
The molecular and crystal structure of compounds related to 1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been studied. For example, a study on 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione highlighted its orthorhombic crystals and intramolecular hydrogen bonding, providing insights into the structural aspects of similar compounds (Ratajczak-Sitarz et al., 1990).
Synthesis of Derivatives and Photochromic Properties
Derivatives of pyrrolidine-2,5-dione, such as pyrrolo[3,4-a]carbazoles, have been synthesized, demonstrating the versatility of this compound in producing various derivatives with potential applications in materials science (Bleile et al., 2005). Additionally, studies on dihetarylethenes derived from indole and thiophene, similar to the compound , have shown photochromic properties, indicating potential applications in photoresponsive materials (Makarova et al., 2013).
Antimicrobial and Anticonvulsant Activities
Research has been conducted on the antimicrobial activity of compounds related to 1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione. For instance, 5-aryl-4-[hydroxy(4-chlorophenyl)methylene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-diones were synthesized and tested for antimicrobial activity (Gein et al., 2020). Additionally, anticonvulsant activities of pyrrolidine-2,5-dione derivatives have been investigated, showing potential in the development of new therapeutic agents (Rybka et al., 2017).
Signal Transduction Research
One specific derivative, SB216763, an inhibitor of glycogen synthase kinase, has been used in signal transduction research, illustrating the potential application of related compounds in biomedical research (Braeuning & Buchmann, 2009).
Anti-Tumor and Regioselective Synthesis
Compounds such as dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, derived from similar structures, have been investigated for their anti-tumor properties and regioselective synthesis, indicating potential in cancer research and pharmaceutical synthesis (Girgis, 2009).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-10-5-6-16(14(20)7-10)22-17(23)8-12(18(22)24)13-9-21-15-4-2-1-3-11(13)15/h1-7,9,12,21H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZSUVEAJEMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)
![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)


![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035988.png)



![4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035997.png)
![(Z)-2-(4-Chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine](/img/structure/B3035998.png)
![2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3036000.png)
![{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate](/img/structure/B3036001.png)